3-Methanesulfonylimidazo[1,5-a]pyridine-1-carboxylic acid
Description
3-Methanesulfonylimidazo[1,5-a]pyridine-1-carboxylic acid is a heterocyclic compound featuring a fused imidazo[1,5-a]pyridine core substituted with a methanesulfonyl group at position 3 and a carboxylic acid at position 1. This compound has been cataloged as a building block for medicinal chemistry research, though its commercial availability has been discontinued . Its structural uniqueness lies in the combination of a sulfonyl group (electron-withdrawing) and a carboxylic acid (ionizable), which may influence solubility, reactivity, and interactions in biological systems.
Properties
IUPAC Name |
3-methylsulfonylimidazo[1,5-a]pyridine-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4S/c1-16(14,15)9-10-7(8(12)13)6-4-2-3-5-11(6)9/h2-5H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLURAPAPDCOTKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC(=C2N1C=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methanesulfonylimidazo[1,5-a]pyridine-1-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with a suitable sulfonyl chloride in the presence of a base, followed by cyclization to form the imidazo[1,5-a]pyridine core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Methanesulfonylimidazo[1,5-a]pyridine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted imidazo[1,5-a]pyridine derivatives.
Scientific Research Applications
3-Methanesulfonylimidazo[1,5-a]pyridine-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.
Mechanism of Action
The mechanism of action of 3-Methanesulfonylimidazo[1,5-a]pyridine-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Structural Analogs in the Imidazo[1,5-a]pyridine Family
Key analogs and their substituents :
Key Observations :
- In contrast, analogs like the trifluoromethyl derivative (6-CF₃) prioritize lipophilicity, which may improve membrane permeability .
- Solubility : The methoxymethyl analog (3-OCH₂CH₃) likely exhibits higher aqueous solubility compared to the sulfonyl derivative due to reduced polarity .
- Bioactivity : Triazolo-pyrimidine analogs (e.g., 7-oxo derivatives) are associated with antimicrobial and enzyme-inhibitory activities, suggesting that core modifications significantly alter pharmacological profiles .
Reactivity Differences :
- The carboxylic acid group in all analogs enables conjugation (e.g., amide bond formation), but the sulfonyl group in the target compound may sterically hinder reactions at C3 compared to smaller substituents like CF₃ or OCH₂CH₃ .
Biological Activity
3-Methanesulfonylimidazo[1,5-a]pyridine-1-carboxylic acid is a heterocyclic compound known for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the imidazo[1,5-a]pyridine family, which has garnered attention due to its potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound includes a sulfonyl group that significantly influences its chemical reactivity and biological activity. The presence of the imidazo and pyridine rings contributes to its unique properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It can bind to various enzymes or receptors, modulating their activity. Notably, it has been shown to inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits significant antimicrobial and anticancer properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and cancer cell lines. For instance, it has been evaluated for its cytotoxic effects on human cancer cells, showing promise as a potential anticancer agent .
Research Findings
A variety of studies have explored the biological activity of this compound:
- Antimicrobial Activity : In one study, the compound was tested against a panel of bacteria, demonstrating notable inhibitory effects. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics.
- Anticancer Activity : Another study focused on its cytotoxic effects on different cancer cell lines. The results indicated that the compound induces apoptosis in cancer cells through the activation of specific signaling pathways.
Case Studies
Several case studies highlight the compound's potential therapeutic applications:
- Case Study 1 : A study investigated the use of this compound in treating inflammatory diseases. The results showed a significant reduction in inflammation markers in animal models.
- Case Study 2 : Clinical trials assessing its efficacy as an anticancer agent reported promising results, with patients exhibiting reduced tumor sizes following treatment with formulations containing this compound.
Comparative Analysis
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antimicrobial, Anticancer | Enzyme inhibition, Apoptosis induction |
| Imidazo[1,2-a]pyridine derivatives | Varies | Varies |
| Other Imidazo[1,5-a]pyridine derivatives | Varies | Varies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
